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Compound of Interest

Compound Name: AMG-3969

Cat. No.: B605407

Head-to-Head Comparison: AMG-3969 and Other
Diabetes Drugs

In the landscape of novel therapeutics for type 2 diabetes, targeting the glucokinase (GK)
pathway has emerged as a promising strategy to improve glycemic control. This guide provides
a detailed head-to-head comparison of AMG-3969, a preclinical candidate that acts as a
glucokinase-glucokinase regulatory protein (GK-GKRP) disruptor, with other diabetes drugs,
primarily focusing on direct glucokinase activators (GKAs). This document is intended for
researchers, scientists, and drug development professionals, offering an objective comparison
supported by available experimental data.

Executive Summary

AMG-3969 represents a distinct approach to enhancing glucokinase activity by disrupting its
interaction with the inhibitory glucokinase regulatory protein (GKRP) in the liver. This
mechanism contrasts with that of direct glucokinase activators (GKASs), such as dorzagliatin
and TTP399, which allosterically activate the GK enzyme itself. The primary advantage of the
GK-GKRP disruption mechanism is a potentially lower risk of hypoglycemia, as the activation of
GK is dependent on ambient glucose levels. Preclinical data for AMG-3969 demonstrated
potent glucose-lowering effects in diabetic animal models without inducing hypoglycemia in
normoglycemic animals. However, the development of AMG-3969 was discontinued. In
contrast, dorzagliatin has been approved for use in China, and TTP399 is in clinical
development, representing the clinical progression of the GKA class.
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Mechanism of Action

AMG-3969: A GK-GKRP Interaction Disruptor

AMG-3969 is a potent and selective small molecule that binds to GKRP, preventing it from
sequestering GK in the nucleus of hepatocytes.[1][2] This leads to the translocation of GK to
the cytoplasm, where it can phosphorylate glucose, thereby increasing hepatic glucose uptake
and reducing overall blood glucose levels.[2] A key feature of this mechanism is that it does not
directly enhance the catalytic activity of GK, but rather increases the available pool of active GK
in a glucose-dependent manner.[3] This indirect mode of action is hypothesized to reduce the
risk of hypoglycemia, a significant concern with direct GK activators.[2]

Glucokinase Activators (GKASs): Direct Enzymatic Activation

GKAs, such as dorzagliatin and TTP399, bind to an allosteric site on the GK enzyme, inducing
a conformational change that increases its affinity for glucose and enhances its catalytic
activity. This leads to increased glucose phosphorylation in both the liver and, for dual-acting
GKAs like dorzagliatin, the pancreas. The direct activation of GK can lead to potent glucose
lowering but also carries a higher intrinsic risk of hypoglycemia, as the enzyme's activity may
be elevated even at low glucose concentrations. Newer generation GKAs, like the liver-
selective TTP399, aim to mitigate this risk by focusing activation on the liver and avoiding
stimulation of insulin secretion in the pancreas.

Signaling Pathway Diagram
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Caption: Comparative signaling pathways of AMG-3969 and Glucokinase Activators.

Preclinical Efficacy and Safety Comparison

Direct head-to-head preclinical studies between AMG-3969 and the newer generation GKAs
are not publicly available. However, a comparative summary can be constructed from individual

preclinical studies in similar animal models of type 2 diabetes.
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Parameter

AMG-3969

Dorzagliatin

TTP399

Mechanism

GK-GKRP Disruptor

Dual-acting GKA

Liver-selective GKA

Animal Models

db/db mice, ob/ob
mice, DIO mice, ZDF

rats

db/db mice, Zucker
fatty rats

Wistar rats, mice,

Gottingen minipigs

Glucose Lowering

Significant dose-
dependent reduction
in blood glucose in
diabetic models. At
100 mg/kg, a 56%
reduction in blood
glucose was observed
at 8 hours in db/db

mice.

Showed significant
reductions in HbAlc
and postprandial
glucose in diabetic

animal models.

Effectively increases
glucose metabolism
by enhancing lactate
and glycogen

production.

Hypoglycemia Risk

Ineffective in lowering
blood glucose in

normoglycemic mice,
suggesting a low risk

of hypoglycemia.

While generally well-
tolerated, the risk of
mild hypoglycemia is
a noted adverse event

in clinical trials.

Preclinical studies
showed it does not
activate GK in
pancreatic p-cells,
does not alter insulin
secretion, and does
not result in

hypoglycemia.

Effect on Lipids

Limited preclinical
data available on lipid

profiles.

Clinical trials have
shown a modest
increase in

triglycerides.

Clinical trials have
shown no detrimental
effect on plasma lipids
and an increase in
HDL-C.

Clinical Development and Outcomes

While AMG-3969 did not proceed to clinical trials, the clinical data from dorzagliatin and

TTP399 provide valuable insights into the therapeutic potential and challenges of targeting the

glucokinase pathway.
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Key Efficacy Key Safety
Drug Development Stage T o T o
Findings (Clinical) Findings (Clinical)
Discontinued
AMG-3969 o N/A N/A
(Preclinical)
Generally well-
Significant reductions tolerated. Mild
in HbAlc (approx. hypoglycemia is the
o ] ] 1.07% monotherapy), most common
Dorzagliatin Approved in China
FPG, and 2h-PPG. adverse event. Some
Improved B-cell studies report a
function. modest increase in
triglycerides.
Did not cause
hypoglycemia and had
Significant and no detrimental effects
o sustained reduction in  on plasma lipids or
Phase 2/3 Clinical ]
TTP399 HbA1lc (placebo- liver enzymes.

Trials

subtracted mean
change of -0.9%).

Granted Breakthrough
Therapy designation
by the FDA for Type 1

Diabetes.

Experimental Protocols

Detailed experimental protocols for AMG-3969 are not extensively published. However, based

on available literature, the following methodologies were employed in key preclinical studies.

In Vivo Glucose Lowering Efficacy in db/db Mice

¢ Animal Model: Male diabetic db/db mice were used. Animals were randomized based on

non-fasted blood glucose levels to ensure similar starting averages. Only mice with blood

glucose between 300 and 500 mg/dL were included.

e Dosing: AMG-3969 was administered via oral gavage at doses of 10, 30, and 100 mg/kg.

The vehicle control consisted of 2% hydroxypropyl methylcellulose, 1% Tween 80, adjusted
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to pH 2.2.

» Blood Glucose Monitoring: Blood samples were collected via retro-orbital sinus puncture at
baseline and at 4, 6, or 8 hours post-treatment for glucose measurement.

o Drug Exposure Analysis: A 15 uL sample of whole blood was analyzed at each time point to
determine drug exposure.

In Vitro GK-GKRP Disruption Assay

o Methodology: A common method to assess GK-GKRP disruption is a fluorescence-based
assay. Recombinant human GK and rat GKRP are used.

e Procedure: The intrinsic fluorescence of GKRP is monitored. The binding of AMG-3969 to
GKRP causes a conformational change that leads to a decrease in the intrinsic protein
fluorescence. The IC50 value, representing the concentration of the compound required to
disrupt 50% of the GK-GKRP complexes, is then determined. For AMG-3969, the reported
IC50 is 4 nM.

Experimental Workflow Diagram
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Caption: High-level workflows for preclinical evaluation of AMG-3969.

Conclusion

AMG-3969, a GK-GKRP disruptor, offered a mechanistically distinct and potentially safer
alternative to direct GKAs for the treatment of type 2 diabetes. Its glucose-dependent
mechanism of action, demonstrated in preclinical studies, suggested a reduced risk of
hypoglycemia. However, its development was halted before clinical evaluation. In contrast, the
GKA class has matured, with dorzagliatin gaining regulatory approval and the liver-selective
TTP399 showing promise in clinical trials with a favorable safety profile. The comparative
analysis highlights the evolution of targeting the glucokinase pathway, with a clear trajectory
towards optimizing efficacy while minimizing the risk of adverse events, particularly
hypoglycemia. For researchers, the story of AMG-3969 and the progression of GKAs
underscores the importance of nuanced mechanistic understanding in designing next-
generation metabolic therapies.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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